2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
“2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various methodologies. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Scientific Research Applications
Antitumor Activity
A study by (Maftei et al., 2016) explored the synthesis and structural analysis of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including the assessment of their antitumor activity. The research focused on modifying the lipophilicity of molecules to improve transport through the cell wall barrier, finding compound 17 with a mean IC50 value of 5.66 μM, indicating good potency against cancer cell lines.
Synthesis of Pyridine Derivatives
The synthesis of 2-trifluoromethyl-nicotinic acid derivatives, including pyridyl compounds like 2-chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, was detailed by (Kiss et al., 2008). These compounds are key intermediates in the manufacture of certain COMT inhibitors.
Biological Assessment of 1,2,4-Triazolo[4,3-a]pyridine-3-yl Acetamides
A research conducted by (Karpina et al., 2019) developed a method for synthesizing 1,2,4-triazolo[4,3-a]pyridine-3-yl acetamides with a 1,2,4-oxadiazol cycle. This study provided a new synthetic approach for functionalized triazolo[4,3-a]pyridine derivatives and their pharmacological assessment.
Antimicrobial Activities of Triazoles
The antimicrobial activities of novel triazoles derived from isonicotinic acid hydrazide were investigated by (Bayrak et al., 2009). This included compounds with a 1,2,4-oxadiazol ring, showing potential for antimicrobial applications.
Anticancer Properties of Pyrazolo[3,4-b]pyridine Derivatives
Research by (Nagender et al., 2016) focused on the synthesis of novel pyrazolo[3,4-b]pyridine derivatives, examining their anticancer properties. It included 1,2,4-oxadiazole, triazole, and thiadiazole derivatives, with some showing promising activity against cancer cell lines.
Future Directions
Properties
IUPAC Name |
3-(2-chloro-6-propan-2-ylpyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c1-5(2)7-4-3-6(8(12)16-7)9-17-10(19-18-9)11(13,14)15/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJGNLCNTXIHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C2=NOC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.